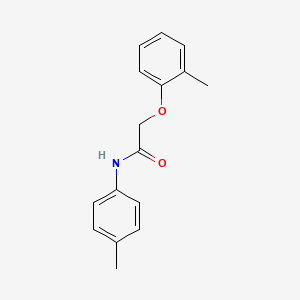

![molecular formula C15H13N3O3S B5577204 4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide CAS No. 5363-15-5](/img/structure/B5577204.png)

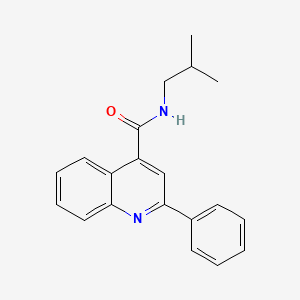

4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that belongs to the class of thioamides. It is commonly referred to as MNATB. This compound has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. MNATB has been found to exhibit promising biological activity against several types of cancer cells. In

科学的研究の応用

Inhibition of Carbonic Anhydrase Isoforms

One significant application of related compounds is in the inhibition of carbonic anhydrase (CA), a metalloenzyme involved in critical physiological processes. For instance, the synthesis of novel acridine and bis acridine sulfonamides, derived from structurally similar compounds, exhibited effective inhibitory activity against cytosolic CA isoforms II and VII. These sulfonamides were synthesized through a reduction process involving a compound structurally akin to 4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide, highlighting their potential as CA inhibitors (Ulus et al., 2013).

Spectroscopic Characterization and Crystal Structure

The detailed spectroscopic characterization and determination of crystal structure are critical for understanding the chemical properties and potential applications of complex compounds. N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a compound with a similar functional group arrangement, was synthesized and characterized using various spectroscopic techniques. Its crystal structure, elucidated through X-ray diffraction, revealed significant intramolecular interactions, providing insights into the structural dynamics of such compounds (Saeed et al., 2010).

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates presents another application, demonstrating the versatility of compounds containing the benzoyl group in facilitating selective chemical transformations. This process leads to the formation of N-(2-hydroxyphenyl)benzamides, highlighting the utility of similar compounds in synthetic organic chemistry (Singh et al., 2017).

Anticancer Properties

Research into the anticancer properties of related compounds, such as benzothiazole derivatives synthesized from precursors with similar structural features, demonstrates their potential in cancer treatment. These derivatives exhibited potent antitumor activity, underscoring the relevance of such compounds in developing new anticancer agents (Yoshida et al., 2005).

Poly(ADP-ribose) Polymerase Inhibition

Compounds related to this compound have been investigated for their ability to enhance unscheduled DNA synthesis in human peripheral lymphocytes by inhibiting poly(ADP-ribose) polymerase. This enzyme plays a crucial role in DNA repair processes, and its inhibition can lead to increased DNA synthesis following damage, suggesting potential therapeutic applications (Miwa et al., 1981).

Safety and Hazards

Sigma-Aldrich provides “4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide” as part of a collection of rare and unique chemicals to early discovery researchers . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

特性

IUPAC Name |

4-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-10-5-7-11(8-6-10)14(19)17-15(22)16-12-3-2-4-13(9-12)18(20)21/h2-9H,1H3,(H2,16,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNLATQIBSJSQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968398 |

Source

|

| Record name | 4-Methyl-N-{[(3-nitrophenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5363-15-5 |

Source

|

| Record name | 4-Methyl-N-{[(3-nitrophenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

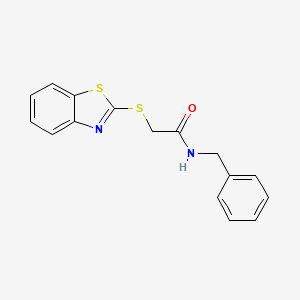

![N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5577132.png)

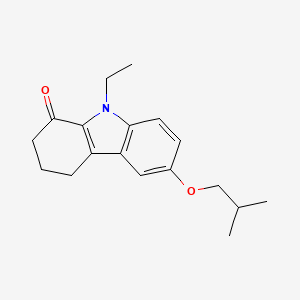

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)

![7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one](/img/structure/B5577163.png)

![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)

![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)

![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)